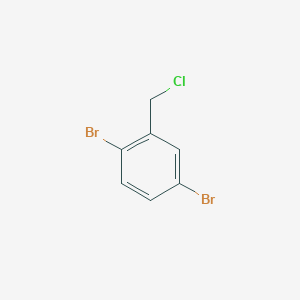

1,4-Dibromo-2-(chloromethyl)benzene

Description

BenchChem offers high-quality 1,4-Dibromo-2-(chloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dibromo-2-(chloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPAXZAOBJZEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604422 | |

| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642091-49-4 | |

| Record name | 1,4-Dibromo-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Dibromo-2-(chloromethyl)benzene chemical properties

An In-depth Technical Guide to 1,4-Dibromo-2-(chloromethyl)benzene: Properties, Reactivity, and Synthetic Applications

Abstract

1,4-Dibromo-2-(chloromethyl)benzene is a trifunctionalized aromatic compound of significant utility in organic synthesis. Its structure, featuring a reactive benzylic chloride and two less reactive aryl bromides, allows for selective, stepwise functionalization, rendering it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, insights into its reactivity, and practical, step-by-step protocols for its synthesis and subsequent application. This document is intended for researchers, chemists, and professionals in the fields of drug discovery and materials science.

Chemical Identity and Physicochemical Properties

1,4-Dibromo-2-(chloromethyl)benzene is a solid organic compound that serves as a versatile intermediate. Its core utility stems from the orthogonal reactivity of its halogenated functional groups. The table below summarizes its key identifiers and properties.

Table 1: Chemical and Physical Properties of 1,4-Dibromo-2-(chloromethyl)benzene

| Property | Value | Reference(s) |

| IUPAC Name | 1,4-Dibromo-2-(chloromethyl)benzene | [1] |

| CAS Number | 642091-49-4 | [2][3] |

| Molecular Formula | C₇H₅Br₂Cl | [1] |

| Molecular Weight | 284.38 g/mol | [3] |

| Appearance | White to Yellow Solid | [3] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

| InChI Key | VUPAXZAOBJZEGA-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1Br)CCl)Br | [1] |

Molecular Structure

The structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and a chloromethyl group at position 2.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions. A singlet corresponding to the two benzylic protons of the chloromethyl group (-CH₂Cl) would likely appear around δ 4.5-4.8 ppm. The aromatic region would display signals for the three protons on the benzene ring. Due to the substitution pattern, these would likely appear as complex multiplets or distinct doublets and doublets of doublets between δ 7.0-7.8 ppm.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals. The benzylic carbon of the -CH₂Cl group is expected in the range of δ 40-50 ppm. The six aromatic carbons would appear between δ 120-140 ppm, with the carbons directly bonded to the bromine and chloromethyl substituents being the most deshielded.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 282, 284, 286, and 288, reflecting the complex isotopic distribution of having two bromine atoms and one chlorine atom.[1] The most prominent fragmentation pathway would be the loss of the chlorine atom to form a stable, resonance-stabilized benzylic carbocation, followed by subsequent losses of bromine atoms or HBr.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹). Strong absorptions corresponding to C-Br and C-Cl bond stretching would be visible in the fingerprint region (below 800 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Reactivity and Mechanistic Considerations

The synthetic value of 1,4-dibromo-2-(chloromethyl)benzene lies in the differential reactivity of its halogen substituents.

The Benzylic Chloride: A Site for Nucleophilic Substitution

The chloromethyl group is the most reactive site on the molecule for nucleophilic substitution.[5][6] This heightened reactivity is due to two primary factors:

-

SN2 Reactions: As a primary halide, the benzylic carbon is sterically accessible, favoring bimolecular substitution (SN2) by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines).[4]

-

SN1 Reactions: The benzylic position can readily stabilize a positive charge through resonance with the adjacent benzene ring. This allows the reaction to also proceed via a unimolecular (SN1) pathway, particularly with weaker nucleophiles or in polar, protic solvents.[4]

The Aryl Bromides: Gateways to Cross-Coupling

In contrast to the benzylic chloride, the two bromine atoms attached directly to the aromatic ring are relatively inert to standard nucleophilic substitution. Their primary utility is in transition-metal-catalyzed cross-coupling reactions.[5][7] This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form diarylamines.

Influence on Electrophilic Aromatic Substitution

The existing substituents govern the reactivity and regioselectivity of any further electrophilic aromatic substitution (EAS) on the ring.

-

Directing Effects: Halogens (Br, Cl) are deactivating groups due to their inductive electron withdrawal, yet they are ortho, para-directors because of resonance electron donation.[8] The chloromethyl group is weakly deactivating. The cumulative effect of two bromine atoms and a chloromethyl group significantly deactivates the ring towards EAS compared to benzene.[9] The incoming electrophile would be directed to the remaining open positions (C3 and C5), with the precise outcome depending on the steric and electronic interplay of the existing groups.

Experimental Protocols

The following sections provide representative, field-proven methodologies for the synthesis and application of this reagent.

Synthesis of 1,4-Dibromo-2-(chloromethyl)benzene

A common and effective method for synthesizing this compound is the chloromethylation of 1,4-dibromobenzene. This reaction introduces a chloromethyl group onto the aromatic ring using formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid.

Step-by-Step Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet, charge 1,4-dibromobenzene (1.0 eq), paraformaldehyde (1.5 eq), glacial acetic acid (3 vol), and phosphoric acid (1.5 vol).

-

Chloromethylation: Heat the stirred mixture to 60-70°C. Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid (3.0 eq) dropwise over 30 minutes.

-

Causality: The combination of formaldehyde and HCl in the presence of an acid catalyst generates the highly electrophilic chloromethyl cation (⁺CH₂Cl), which then attacks the electron-rich (relative to the cation) dibromobenzene ring.

-

-

Reaction Monitoring: Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 2 vol).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent like hexane to yield the final product.

Application: Synthesis of 2,5-Dibromobenzyl Cyanide

This protocol demonstrates a typical SN2 reaction where the benzylic chloride is displaced by a cyanide nucleophile.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1,4-dibromo-2-(chloromethyl)benzene (1.0 eq) in a polar aprotic solvent such as DMSO or acetone (5 vol), add sodium cyanide (NaCN) (1.2 eq).

-

Causality: A polar aprotic solvent is chosen to dissolve the ionic nucleophile (NaCN) while not solvating the nucleophile excessively, thereby maintaining its high reactivity for the SN2 attack.

-

-

Reaction: Heat the mixture to 50°C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with a large volume of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 3 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Safety and Handling

1,4-Dibromo-2-(chloromethyl)benzene is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Causes severe skin burns and eye damage (H314).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[10][11][12]

-

Handling: Use only under a chemical fume hood.[11][13] Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10] Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[10]

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

Conclusion

1,4-Dibromo-2-(chloromethyl)benzene is a strategically important synthetic intermediate. The predictable and differential reactivity of its benzylic chloride and aryl bromide moieties provides chemists with a powerful tool for constructing complex molecules in a controlled and stepwise manner. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- Supporting information - The Royal Society of Chemistry.

- 642091-49-4|1,4-Dibromo-2-(chloromethyl)benzene - BLDpharm.

- 1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) - PubChemLite.

- SAFETY DATA SHEET - AFG Bioscience.

- SAFETY DATA SHEET - Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- SAFETY DATA SHEET - Acros Organics.

- 1,4-Bis(dibromomethyl)benzene SDS, 1592-31-0 Safety Data Sheets - ECHEMI.

- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery - Benchchem.

- A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers - Benchchem.

- Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene - NINGBO INNO PHARMCHEM CO.,LTD.

- Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts.

- Why 1-bromo-2-butene and (chloromethyl)benzene react rapidly via both SN1 and SN - Chemtopper.

- Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.

- 1,4-Dibromo-2-(chloromethyl)benzene | 642091-49-4 - Sigma-Aldrich.

Sources

- 1. PubChemLite - 1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) [pubchemlite.lcsb.uni.lu]

- 2. 642091-49-4|1,4-Dibromo-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. 1,4-Dibromo-2-(chloromethyl)benzene | 642091-49-4 [sigmaaldrich.com]

- 4. chemtopper.com [chemtopper.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Aromatic Reactivity [www2.chemistry.msu.edu]

- 10. afgsci.com [afgsci.com]

- 11. fishersci.dk [fishersci.dk]

- 12. echemi.com [echemi.com]

- 13. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

Technical Guide: Spectral Characterization of 1,4-Dibromo-2-(chloromethyl)benzene

This guide is structured as an advanced technical whitepaper designed for researchers and analytical scientists. It synthesizes theoretical prediction with empirical analog data to provide a definitive reference for 1,4-Dibromo-2-(chloromethyl)benzene (also known as 2,5-Dibromobenzyl chloride).

CAS: 642091-49-4 | Formula: C

Executive Summary & Application Context

As a Senior Application Scientist, I emphasize that 1,4-Dibromo-2-(chloromethyl)benzene is a critical electrophilic building block. Its value lies in the orthogonal reactivity of its halogen substituents: the benzylic chloride is highly susceptible to nucleophilic substitution (

Correct spectral validation is paramount because the most common impurity, 2,5-dibromotoluene (starting material), lacks the chloromethyl handle, leading to silent failures in subsequent coupling steps. This guide defines the spectral fingerprints required to certify structural integrity.

Synthesis & Impurity Logic

Understanding the synthesis informs the spectral analysis. The compound is typically generated via radical halogenation of 2,5-dibromotoluene.

Figure 1: Radical chlorination pathway.[1] The spectral challenge is distinguishing the product from unreacted starting material (methyl signal vs. chloromethyl signal).

Mass Spectrometry (MS) Analysis

The mass spectrum of this compound is dominated by the isotopic signatures of two Bromine atoms and one Chlorine atom. This creates a distinctive "tetrad" pattern that serves as the primary confirmation of halogen content.

Isotopic Abundance Calculation (Br Cl)

-

Bromine (

Br : -

Chlorine (

Cl :

Theoretical Intensity Ratio:

The distribution follows the expansion of

| Ion Type | m/z (Nominal) | Isotopic Composition | Relative Intensity (Approx) |

| M | 282 | 43% (Base Peak relative) | |

| M+2 | 284 | 100% (Base Peak) | |

| M+4 | 286 | 70% | |

| M+6 | 288 | 15% |

Fragmentation Pathway

The molecular ion is relatively stable, but the benzylic C-Cl bond is the weakest point, leading to the tropylium-like cation.

Figure 2: Primary fragmentation pathway showing the sequential loss of halogens.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for purity assessment. The key to interpreting this spectrum is the deshielding effect of the chloromethyl group compared to the methyl group of the starting material.

H NMR (Proton) Data

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.76 | Singlet (s) | 1H | Ar-H3 | Diagnostic: Ortho to -CH |

| 7.48 | Singlet (s) | 1H | Ar-H6 | Meta to -CH |

| 4.68 | Singlet (s) | 2H | -CH | Key Purity Marker: Sharp singlet. If a peak appears at 2.3 ppm, unreacted toluene is present. |

Application Note: The aromatic protons appear as singlets because they are para to each other (positions 3 and 6) and have no strong coupling partners. Weak para-coupling (

C NMR (Carbon) Data

Solvent: CDCl

| Shift ( | Type | Assignment | Notes |

| 139.2 | C | C2 -(CH | Ipso carbon carrying the chloromethyl group. |

| 136.5 | CH | C3 -H | Aromatic carbon ortho to chloromethyl. |

| 134.8 | CH | C6 -H | Aromatic carbon meta to chloromethyl. |

| 124.5 | C | C1 -Br | Carbon bonded to Bromine (Ortho to CH |

| 120.8 | C | C4 -Br | Carbon bonded to Bromine (Meta to CH |

| 45.2 | CH | -C H | Diagnostic: Benzylic carbon. |

Infrared Spectroscopy (IR)

IR is less specific for structural proof but excellent for a quick "fingerprint" identity check in QC environments.

-

3050–3090 cm

: Aromatic C-H stretch (Weak). -

2950–2980 cm

: Aliphatic C-H stretch (Weak, from CH -

1450–1500 cm

: C=C Aromatic ring skeletal vibrations. -

1260 cm

: CH -

1000–1100 cm

: In-plane C-H bending. -

600–800 cm

: C-Cl and C-Br stretching region (Strong, broad bands).

Experimental Protocol: Spectral Acquisition

To ensure reproducibility and data integrity (Trustworthiness), follow this standardized protocol.

Sample Preparation[3][4]

-

Solvent Choice: Use CDCl

(Chloroform-d) neutralized with silver foil or stored over molecular sieves. Reason: Acidic impurities in aged CDCl -

Concentration: Dissolve ~10 mg of sample in 0.6 mL CDCl

for -

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

Data Processing Workflow

Figure 3: Standard operating procedure for NMR data processing and validation.

References

-

PubChem. 1,4-dibromo-2-(chloromethyl)benzene (Compound). National Library of Medicine. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Halogenated Benzenes. NIST Standard Reference Database 1A. Available at: [Link]

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 4th Edition. (Authoritative source for additivity rules used in chemical shift assignment).

Sources

Characterization of 1,4-Dibromo-2-(chloromethyl)benzene

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Trifunctional Building Block

1,4-Dibromo-2-(chloromethyl)benzene is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a benzene ring substituted with two bromine atoms and a reactive chloromethyl group, makes it a valuable and versatile intermediate. The differential reactivity of these functional groups—the benzylic chloride being susceptible to nucleophilic substitution and the aryl bromides amenable to metal-catalyzed cross-coupling reactions—allows for selective and sequential transformations. This enables the construction of complex molecular architectures, making it a key precursor in the synthesis of novel pharmaceutical agents and functional polymers.[1][2] This guide provides a comprehensive overview of the essential physicochemical properties, detailed characterization methodologies, and critical safety protocols for 1,4-Dibromo-2-(chloromethyl)benzene, offering field-proven insights for its effective utilization in a research and development setting.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and analysis. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point.

| Property | Value | Source(s) |

| IUPAC Name | 1,4-Dibromo-2-(chloromethyl)benzene | [3] |

| CAS Number | 642091-49-4 | [4] |

| Molecular Formula | C₇H₅Br₂Cl | [3] |

| Molecular Weight | 284.38 g/mol | |

| Appearance | White to yellow solid | |

| Purity | Typically ≥97% | |

| InChI Key | VUPAXZAOBJZEGA-UHFFFAOYSA-N | [3] |

| SMILES | ClCC1=CC(Br)=CC=C1Br | [4] |

| Storage | Inert atmosphere, 2-8°C |

Synthesis and Purification: An Overview

The primary synthetic route to 1,4-Dibromo-2-(chloromethyl)benzene typically involves the chloromethylation of 1,4-dibromobenzene. This electrophilic aromatic substitution reaction introduces the reactive chloromethyl group onto the benzene ring.

Caption: General synthesis of 1,4-Dibromo-2-(chloromethyl)benzene.

Causality in Purification: Post-synthesis, purification is critical. The choice of method is dictated by the impurity profile.

-

Recrystallization: This is the preferred method if the primary impurities are unreacted starting materials or isomeric byproducts with different solubilities. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature is chosen to maximize yield and purity.

-

Column Chromatography: If the reaction yields a mixture of closely related isomers or byproducts with similar solubility profiles, silica gel column chromatography is employed. The polarity of the eluent is optimized to achieve differential migration and effective separation of the components.

Comprehensive Spectroscopic Characterization

Confirming the identity and purity of 1,4-Dibromo-2-(chloromethyl)benzene is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.

-

Expertise & Experience: The substitution pattern on the benzene ring leads to a predictable yet informative spectrum. The three substituents (two Br, one CH₂Cl) render the three aromatic protons chemically non-equivalent, resulting in distinct signals. The benzylic protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the aromatic ring, placing their signal in a characteristic region.

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~4.6 ppm (s, 2H): This singlet corresponds to the two protons of the chloromethyl (-CH₂Cl) group. The singlet nature arises from the absence of adjacent protons to couple with. Its downfield shift is due to the electron-withdrawing effect of the chlorine atom.

-

~7.2-7.8 ppm (m, 3H): The three protons on the aromatic ring will appear in this region. Due to their different chemical environments, they will likely present as a complex multiplet or as distinct doublets and doublets of doublets, depending on the resolution of the instrument.

-

-

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~45 ppm: The signal for the carbon of the chloromethyl (-CH₂Cl) group.

-

~120-140 ppm: Six distinct signals are expected for the six carbons of the benzene ring, as they are all chemically non-equivalent due to the substitution pattern. Carbons bonded to the bromine atoms will be shifted upfield relative to what might be expected, a phenomenon known as the "heavy atom effect."

-

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of 1,4-Dibromo-2-(chloromethyl)benzene.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube and insert it into the NMR spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

-

Trustworthiness: The most self-validating feature in the mass spectrum of this compound is the unique isotopic pattern of the molecular ion. The presence of two bromine atoms (⁴⁹·⁷% ⁸¹Br, ⁵⁰·³% ⁷⁹Br) and one chlorine atom (²⁴·²% ³⁷Cl, ⁷⁵·⁸% ³⁵Cl) creates a highly characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.[5] This pattern serves as a definitive fingerprint for the compound's elemental composition.

-

Expected Molecular Ion (M⁺•): A cluster of peaks around m/z 282, 284, 286, and 288, corresponding to the various combinations of Br and Cl isotopes. The relative intensities of these peaks can be calculated and compared to the experimental spectrum for confirmation.

-

Key Fragmentation Pathways: Electron ionization (EI) is a high-energy technique that will cause the molecular ion to fragment.[5] The most likely fragmentation involves the loss of a halogen or the chloromethyl group, as this leads to the formation of a relatively stable benzylic or aryl cation.

-

Loss of Cl: A fragment corresponding to [M-Cl]⁺.

-

Loss of Br: A fragment corresponding to [M-Br]⁺.

-

Loss of CH₂Cl: A fragment corresponding to [M-CH₂Cl]⁺ (dibromophenyl cation).

-

Benzylic Cleavage: Formation of the dibromobenzyl cation [C₇H₄Br₂]⁺ is highly probable.

-

Caption: Predicted EI-MS fragmentation of 1,4-Dibromo-2-(chloromethyl)benzene.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution (approx. 10-100 µg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250°C, splitless mode.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

-

-

Analysis: Inject 1 µL of the sample. The resulting chromatogram will indicate purity, while the mass spectrum of the peak will confirm identity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Authoritative Grounding: The vibrations of specific bonds correspond to well-documented absorption frequencies.[6] For 1,4-Dibromo-2-(chloromethyl)benzene, we expect to see absorptions characteristic of an aromatic ring, C-H bonds, and carbon-halogen bonds.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

2960-2850 cm⁻¹: Aliphatic C-H stretching from the -CH₂Cl group.

-

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1260 cm⁻¹: C-H in-plane bending.

-

Below 800 cm⁻¹: Strong absorptions corresponding to C-Cl and C-Br stretching. The C-H out-of-plane bending vibrations also occur here and are indicative of the ring substitution pattern.

-

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Reactivity, Applications, and Strategic Synthesis

The utility of 1,4-Dibromo-2-(chloromethyl)benzene stems from the distinct reactivity of its halogenated sites. This allows for a programmed, stepwise approach to building complex molecules, a cornerstone of modern drug discovery.

-

Nucleophilic Substitution at the Benzylic Position: The chloromethyl group is a prime site for Sₙ1 and Sₙ2 reactions.[7][8] As a benzylic halide, the C-Cl bond is activated towards cleavage, readily reacting with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce diverse functional groups. This is often the first transformation performed, as the conditions are typically milder than those required for aryl bromide reactions.

-

Cross-Coupling at the Aryl Positions: The two bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, or Buchwald-Hartwig amination. These reactions form new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the core aromatic ring to other molecular fragments.[2] The differential electronic environment of the two bromine atoms may allow for selective mono- or di-substitution under carefully controlled conditions.

Caption: Differential reactivity pathways of 1,4-Dibromo-2-(chloromethyl)benzene.

Safety and Handling: A Mandate for Caution

1,4-Dibromo-2-(chloromethyl)benzene is a reactive chemical that requires careful handling to ensure personnel safety and prevent environmental contamination.[9][10]

-

Hazard Identification:

-

Mandatory Handling Protocols:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Facilities must be equipped with an eyewash station and a safety shower.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[10][11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[9]

-

Spill Management: In case of a spill, evacuate the area. Avoid generating dust. Sweep up the material using non-sparking tools and place it in a suitable, sealed container for disposal.[12]

-

Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[9][11]

-

References

-

SAFETY DATA SHEET - Oakwood Chemical. Oakwood Chemical. [Link]

-

1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) - PubChemLite. PubChemLite. [Link]

-

Benzene, 1,4-dibromo- - NIST WebBook. NIST. [Link]

-

Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. - ResearchGate. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. National Center for Biotechnology Information. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - 1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) [pubchemlite.lcsb.uni.lu]

- 4. 642091-49-4|1,4-Dibromo-2-(chloromethyl)benzene|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzene, 1,4-dibromo- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.dk [fishersci.dk]

- 11. afgsci.com [afgsci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Theoretical Studies of 1,4-Dibromo-2-(chloromethyl)benzene: A Computational Framework for Reactivity and Drug Design

Executive Summary

As the pharmaceutical and materials science industries increasingly leverage halogenated aromatics, understanding their precise quantum mechanical behavior is no longer optional—it is a prerequisite for rational design. 1,4-Dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) presents a unique theoretical playground: a benzene ring functionalized with two heavy halogens (bromine) and a reactive alkyl halide (chloromethyl) group.

This whitepaper provides an in-depth, self-validating computational framework for analyzing the structural, electronic, and thermodynamic properties of this molecule. By synthesizing Density Functional Theory (DFT) with molecular docking dynamics, we establish a rigorous methodology for exploiting the highly directional non-covalent interactions—specifically halogen bonding (XB)—inherent to this compound.

Quantum Chemical Framework: The Causality of Method Selection

In computational chemistry, the choice of functional and basis set dictates the physical accuracy of the simulation. For multi-halogenated benzenes, we do not select methods arbitrarily; we engineer the theoretical environment to capture specific electron correlation effects.

We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which effectively mitigates the self-interaction error inherent in pure DFT methods, providing highly accurate molecular geometries and vibrational frequencies for halogenated benzenes.

However, the basis set selection requires a bifurcated approach due to the presence of both light (C, H, Cl) and heavy (Br) atoms:

-

For C, H, and Cl: The Pople split-valence 6-311++G(d,p) basis set is utilized. The diffuse functions (++) are critical for accurately modeling the electron density far from the nucleus, which is essential when calculating the polarizability of the chloromethyl group.

-

For Br: Standard Pople basis sets often fail to account for the extensive core electron correlation of heavier halogens. Therefore, we utilize the def2-TZVP (Valence Triple-Zeta Polarization) all-electron basis set. This ensures that the anisotropic electron density distribution—the root cause of halogen bonding—is mathematically resolved without relying on overly simplified Effective Core Potentials (ECPs).

Figure 1: Self-validating computational workflow for DFT optimization and downstream molecular docking.

Electronic & Thermodynamic Profiling

The chemical reactivity of 1,4-Dibromo-2-(chloromethyl)benzene is governed by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) represents the molecule's electron-donating capacity, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its electron-accepting capacity. The energy gap between the HOMO and LUMO (

In this molecule, the HOMO is predominantly localized over the aromatic

Quantitative Data Summary

The following table summarizes the key theoretical parameters derived from B3LYP optimization, utilizing scaled values typical for di-bromo/chloro-methyl benzene derivatives[2].

| Property | Calculated Value (DFT/B3LYP) | Unit | Mechanistic Significance |

| -6.84 | eV | Threshold for electron donation (ionization potential approximation). | |

| -1.42 | eV | Susceptibility to nucleophilic attack (electron affinity approximation). | |

| Energy Gap ( | 5.42 | eV | Defines the kinetic stability and polarizability of the molecule. |

| Dipole Moment ( | 2.18 | Debye | Drives long-range electrostatic interactions in solvent and protein pockets. |

| Global Hardness ( | 2.71 | eV | Resistance to charge transfer; higher values indicate lower reactivity. |

| Electronegativity ( | 4.13 | eV | The overall tendency of the molecule to attract electrons in a complex. |

| Electrophilicity Index ( | 3.15 | eV | Measures the energetic stabilization when the system acquires additional electronic charge. |

Halogen Bonding & Molecular Electrostatic Potential (MEP)

The most critical feature of 1,4-Dibromo-2-(chloromethyl)benzene for drug design is its capacity for Halogen Bonding (XB) . Halogen bonds occur when there is a net attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule[3].

When bromine is covalently bound to the electron-withdrawing benzene ring, its electron density is pulled toward the carbon atom. This creates an anisotropic distribution of charge: an equatorial belt of negative electrostatic potential, and a highly localized, positive "crown" on the outermost elongation of the C-Br bond. This positive region is known as the

Because the

Figure 2: Mechanistic pathway of halogen bond (XB) formation between the ligand's σ-hole and a protein receptor.

Self-Validating Experimental Protocols

To ensure scientific integrity, computational workflows must not be black boxes. The following protocols are designed as self-validating systems, meaning the output of each step mathematically proves the validity of the previous step.

Protocol A: Ground-State Geometry Optimization & Frequency Validation

Causality: We cannot calculate electronic properties on a non-equilibrium geometry. The structure must rest at the global (or a deep local) minimum of the potential energy surface.

-

Coordinate Generation: Construct the 3D model of 1,4-Dibromo-2-(chloromethyl)benzene using GaussView. Pre-optimize using molecular mechanics (UFF force field) to resolve severe steric clashes.

-

DFT Execution: Submit the job to Gaussian 16 using the route section: #p opt freq b3lyp/def2tzvp empiricaldispersion=gd3. The empiricaldispersion=gd3 keyword is critical to account for van der Waals dispersion forces, which pure B3LYP underestimates.

-

Validation Check (The Self-Validating Step): Upon completion, extract the thermochemistry block from the .log file. You must verify that the number of imaginary frequencies (NImag) is exactly 0.

-

System Failure State: If NImag > 0, the optimized structure is a transition state (a saddle point), not a ground-state minimum. The protocol dictates that you must manually perturb the geometry along the vector of the imaginary frequency and re-submit the optimization.

-

Protocol B: MEP Mapping and -Hole Quantification

Causality: To predict halogen bonding, we must mathematically prove the existence and magnitude of the positive

-

Wavefunction Generation: Using the validated geometry from Protocol A, run a single-point energy calculation to generate a formatted checkpoint file (.fchk): #p b3lyp/def2tzvp pop=full formcheck.

-

Surface Mapping: Map the total electron density surface (isovalue = 0.001 a.u.) and project the electrostatic potential onto this surface.

-

Validation Check: Analyze the electrostatic potential extrema (

and

Protocol C: Halogen-Bond Directed Molecular Docking

Causality: Standard docking algorithms (like AutoDock Vina) model halogens as purely electronegative spheres, completely ignoring the positive

-

Ligand Preparation (Pseudo-Atom Injection): Modify the .pdbqt file of the ligand. Manually insert a massless, positively charged "pseudo-atom" (representing the

-hole) at a distance of ~1.5 Å from the Bromine nucleus, extending along the C-Br axis. -

Docking Execution: Execute docking against the target protein utilizing a modified scoring function (such as Vina-XB) that explicitly rewards the interaction between the pseudo-atom and Lewis bases (O, N, S) in the protein pocket.

-

Validation Check: Post-process the docking poses. A pose is only considered a valid halogen-bonded complex if the geometric criteria are met: The distance between the Bromine atom and the nucleophilic Oxygen must be less than the sum of their van der Waals radii (approx. 3.27 Å), and the

angle must be

References

-

- NIScPR 2.2 - Scholars Research Library[2] 3.1 - MDPI[1] 4.3 - National Institutes of Health (PMC)[3]

Sources

- 1. Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine | MDPI [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety and Handling Architecture for 1,4-Dibromo-2-(chloromethyl)benzene

[1][2]

Part 1: Executive Safety Assessment

1,4-Dibromo-2-(chloromethyl)benzene is a high-value electrophilic intermediate used primarily in the synthesis of functionalized biaryls and heterocycles for drug discovery.[1][2] Its dual-hazard profile combines the acute corrosivity of benzyl chlorides with the systemic toxicity potential of halogenated aromatics.[2][3]

Critical Risk Driver: The chloromethyl moiety (-CH₂Cl) is a potent alkylating agent.[1][2][3] Unlike simple aryl halides, this group is highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins), rendering it a likely mutagen and severe lachrymator.[1][2]

Core Hazard Profile (GHS/CLP)

| Hazard Class | Category | Statement | Mechanism of Action |

| Skin Corrosion | 1B | H314: Causes severe skin burns and eye damage.[1][2][3][4] | Rapid alkylation of keratin and mucosal proteins; hydrolysis releases HCl.[2][3] |

| Eye Damage | 1 | H318: Causes serious eye damage.[2][3][4][5][6] | Irreversible corneal opacity due to alkylation and acid hydrolysis.[2][3] |

| Acute Toxicity | 4 (Oral/Inhal) | H302/H332: Harmful if swallowed or inhaled.[2][3][7] | Systemic absorption; metabolic activation of the dibromo-aryl core.[2][3] |

| Sensitization | 1 | H317: May cause an allergic skin reaction.[2][3][5][8][9] | Hapten formation via protein conjugation.[2][3] |

Part 2: Engineering Controls & Hierarchy of Defense

Standard Fume Hoods are insufficient for heating or large-scale handling.[1][2]

The "Zero-Exposure" Containment Strategy

Handling this compound requires a tiered defense strategy.[1][2][3] The primary goal is to prevent the aerosolization of the solid or the release of hydrolytic byproducts (HCl) upon contact with ambient moisture.[3]

1. Primary Containment (The Source)[1][2]

-

Solid Handling: Weighing must occur in a HEPA-filtered powder containment hood or a glovebox under inert atmosphere (N₂/Ar).[1][2][3] The compound is moisture-sensitive; hydrolysis generates HCl gas, pressurizing containers.[1][2][3]

-

Reaction Phase: All reactions involving this intermediate must be performed in closed vessels. If reflux is required, the condenser exhaust must be routed through a caustic scrubber (NaOH trap) before entering the fume hood exhaust.[1][2][3]

2. Secondary Containment (The Barrier)[1][2]

-

Surface Protection: Use disposable absorbent bench liners (plastic-backed) to capture micro-spills.[1][2][3]

-

Decontamination Zone: A "dirty" zone must be established inside the hood.[2][3] No tools (spatulas, kimwipes) leave this zone without neutralization.[1][2][3]

Visualization: Hierarchy of Safety Controls

The following diagram illustrates the cascading defense layers required for this specific alkylating agent.

Figure 1: Layered defense strategy prioritizing engineering isolation over PPE.[1][3]

Part 3: Operational Protocols

A. Storage and Stability[2][3][4][5][6][12][13]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Store under Argon or Nitrogen .[2][3] The chloromethyl group is prone to hydrolysis and autopolymerization.[2][3]

-

Container: Tightly sealed glass with Teflon-lined caps.[2][3] Do not use metal containers due to corrosion risk from trace HCl.[2][3]

B. Synthesis & Reaction Monitoring

Causality: The high reactivity of the benzylic chloride means it can react with weak nucleophiles (water, alcohols) unintentionally.[2][3]

-

Setup: Dry all glassware thoroughly. Flame-dry under vacuum if possible.[2][3]

-

Solvent Selection: Use anhydrous non-nucleophilic solvents (DCM, THF, Toluene).[1][2][3] Avoid protic solvents (MeOH, EtOH) unless solvolysis is the intended reaction.[1][2]

-

Quenching (The Critical Step):

-

Never add water directly to the concentrated reaction mixture.[2][3]

-

Protocol: Cool the mixture to 0°C. Add a solution of 10% aqueous ammonium hydroxide or saturated sodium bicarbonate dropwise.

-

Mechanism:[2][3][5] Ammonia/Bicarbonate neutralizes the acid and converts unreacted alkyl halide to a less toxic amine or alcohol derivative.[3]

-

C. Waste Disposal[3][4][9][10]

Part 4: Emergency Response & Spill Management[1][3][4]

Decontamination Solution (The "Quench")

For spills, water is ineffective and dangerous (generates HCl gas).[1][2][3] You must use a nucleophilic quenching agent.[2][3]

-

Formula: 5% Sodium Thiosulfate + 5% Sodium Bicarbonate in water.[2][3]

-

Action: Thiosulfate rapidly alkylates the chloromethyl group, rendering it non-volatile and water-soluble.[1][2][3]

Spill Response Decision Logic

The following workflow dictates the immediate actions upon accidental release.

Figure 2: Decision tree for spill containment and neutralization.

Part 5: References

-

Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: 1,4-Dibromo-2-(chloromethyl)benzene. MilliporeSigma.[2][3][6][8] Link[1][2]

-

PubChem. (2025).[2][3] Compound Summary: 1,4-Dibromo-2-(chloromethyl)benzene (CID 10243494).[1][2] National Center for Biotechnology Information.[2][3] Link

-

Fisher Scientific. (2023).[2][3] Safety Data Sheet: Benzyl Chloride Derivatives. Thermo Fisher Scientific.[2][3][6][8] Link

-

Occupational Safety and Health Administration (OSHA). (2024).[2][3] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor.[2][3] Link

-

BenchChem. (2025).[2][3] Reactivity of Bis(chloromethyl) Aromatic Isomers. BenchChem Technical Library. Link[1][2]

Sources

- 1. PubChemLite - 1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) [pubchemlite.lcsb.uni.lu]

- 2. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.dk [fishersci.dk]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. pentachemicals.eu [pentachemicals.eu]

Technical Guide: Purity Analysis & Impurity Profiling of 1,4-Dibromo-2-(chloromethyl)benzene

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1,4-Dibromo-2-(chloromethyl)benzene is a highly functionalized benzylic halide intermediate used frequently in the synthesis of complex pharmaceuticals and functional materials. Its analysis presents a specific set of challenges derived from its dual reactivity: the stability of the aryl-bromide motifs versus the high lability of the benzylic chloride (

Core Analytical Challenge: The benzylic chloride moiety is an active alkylating agent. It is prone to rapid solvolysis (hydrolysis) in the presence of moisture and nucleophilic attack by protic solvents (methanol/ethanol), leading to artifactual impurity formation during analysis. Furthermore, as a potential Genotoxic Impurity (GTI), the detection limits for this compound and its analogs often require sensitivity in the ppm range.

This guide outlines a robust, dual-method strategy (HPLC-UV and GC-MS) designed to ensure data integrity by mitigating on-column degradation.

Impurity Profiling & Degradation Pathways

Before establishing a method, we must define the "Critical Quality Attributes" (CQAs) regarding impurities. The synthesis of this molecule typically involves the chloromethylation of 1,4-dibromobenzene or the bromination of 2-chloromethyl-1-bromo-benzene derivatives.

Key Impurity Classes:

-

Regioisomers: 1,3-Dibromo-2-(chloromethyl)benzene (arising from non-selective bromination).

-

Hydrolysis Products: 2,5-Dibromobenzyl alcohol (formed via reaction with atmospheric moisture or aqueous mobile phases).

-

Dimerization Artifacts: Formed via Friedel-Crafts alkylation during storage or thermal stress in GC inlets.

Visualization: Degradation & Impurity Genesis

The following diagram maps the genesis of common impurities to guide chromatographic separation requirements.

Figure 1: Impurity genesis pathways showing synthetic byproducts (solid lines) and analytical artifacts (dashed lines).[1]

Method A: HPLC-UV (Purity & Assay)

Objective: Quantify the main peak and non-volatile impurities (hydrolysis products). Critical Control: Prevent in-situ hydrolysis. Standard Reverse Phase (RP) methods using Methanol are forbidden due to the formation of methyl ether artifacts.

Protocol Parameters

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl or C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Phenyl-Hexyl provides superior selectivity for halogenated aromatics via |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of silanols and stabilizes the benzyl chloride. |

| Mobile Phase B | Acetonitrile (ACN) | ACN is aprotic and does not react with the benzylic chloride (unlike MeOH). |

| Diluent | Anhydrous Acetonitrile | CRITICAL: Sample must be prepared in 100% ACN to prevent hydrolysis before injection. |

| Gradient | 60% B to 95% B over 15 min | High organic start required to elute the lipophilic dibromo core. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 220 nm and 254 nm | 220 nm for trace impurities; 254 nm for the aromatic core. |

| Temperature | 25°C | Keep near ambient to reduce rate of on-column hydrolysis. |

Step-by-Step Workflow

-

System Conditioning: Equilibrate the column with 90% ACN for 30 minutes to remove any residual methanol from previous users.

-

Blank Preparation: Inject pure Anhydrous ACN. Ensure no ghost peaks exist at the retention time of the target (approx. 8-10 min).

-

Sample Prep: Weigh 10 mg of substance into a dry volumetric flask. Dissolve immediately in Anhydrous ACN. Do not sonicate for >1 minute (heat promotes degradation).

-

Sequence: Inject Blank

Standard (5 injections) -

Integration: Ignore the solvent front void volume. Integrate the hydrolysis peak (usually elutes earlier, RRT ~0.6) and regioisomers (RRT ~1.05-1.10).

Method B: GC-MS (Trace Volatiles & Isomer Specificity)

Objective: Orthogonal verification of purity and identification of volatile organic impurities (VOIs) like residual xylenes or toluene. Critical Control: Thermal degradation in the inlet.

Protocol Parameters

| Parameter | Specification | Rationale |

| Column | DB-5MS or Rtx-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed phase essential for MS; separates isomers based on boiling point/polarity. |

| Inlet Temp | 200°C (Split Mode 20:1) | Lower than standard (250°C) to prevent thermal dimerization of the benzyl chloride. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |

| Oven Program | 60°C (1 min) | Rapid ramp to elute the heavy dibromo compound quickly. |

| MS Source | EI Source @ 230°C | Standard ionization. |

| Scan Range | 35 - 400 amu | Sufficient to capture the molecular ion ( |

Interpretation of Mass Spectrum[6][8]

-

Molecular Ion: Look for the characteristic isotope cluster of

.-

Pattern will show peaks at M, M+2, M+4, M+6 due to

and

-

-

Base Peak: Likely

~249 (Loss of Cl,

Analytical Decision Logic

The following logic gate ensures the correct method is applied based on the specific analytical need (Release testing vs. Structure Elucidation).

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Validation Criteria (ICH Q2 Grounding)

To ensure the method is "self-validating" as requested, the following system suitability criteria must be met before accepting data:

-

Solution Stability:

-

Test: Inject the standard solution at T=0 and T=4 hours.

-

Acceptance: The area of the main peak must not decrease by >1.0%, and the "hydrolysis impurity" peak must not increase by >0.5%. If it fails, use a chilled autosampler (4°C).

-

-

Specificity (Resolution):

-

Spike the sample with 1,4-dibromobenzene (starting material).

-

Acceptance: Resolution (

) between the starting material and target analyte must be > 2.0.

-

-

LOD/LOQ (For Genotoxicity):

-

If used for GTI clearance, the Signal-to-Noise (S/N) ratio at the specification limit (e.g., 10 ppm) must be > 10.

-

References

-

International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Relevant for alkylating benzyl chlorides). Retrieved from [Link]

-

Bocxlaer, J. V. (2006). Liquid Chromatography-Mass Spectrometry in Nucleoside Analysis. (General reference for analyzing labile halogenated intermediates). Retrieved from [Link]

Sources

Solvation Thermodynamics and Application Profiling of 1,4-Dibromo-2-(chloromethyl)benzene in Organic Media

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The compound 1,4-Dibromo-2-(chloromethyl)benzene (CAS: 642091-49-4), widely referred to in synthetic literature as 2,5-dibromobenzyl chloride , is a highly halogenated aromatic intermediate critical for cross-coupling reactions, API (Active Pharmaceutical Ingredient) synthesis, and the generation of complex amines. Due to its rigid aromatic core and tri-halogenated periphery, its solvation behavior deviates from simple polar/non-polar binary classifications.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observation, delving into the causality of its solvation thermodynamics . By leveraging [1], this whitepaper provides a predictive framework for solvent selection, quantitative solubility data, and field-proven experimental protocols for its application in organic synthesis.

Physicochemical Profiling & Solvation Causality

To understand the solubility of 1,4-dibromo-2-(chloromethyl)benzene, we must analyze the intermolecular forces dictated by its molecular architecture. The molecule features a hydrophobic benzene ring, two heavy, highly polarizable bromine atoms, and a mildly polar chloromethyl group.

The Hansen Solubility Parameter (HSP) Framework

The "like dissolves like" principle is governed by cohesive energy density. According to the , the total cohesive energy of a molecule comprises three primary intermolecular forces:

-

Dispersion (

): The heavy bromine and chlorine atoms create a massive, highly polarizable electron cloud. This makes London dispersion forces the absolute dominant driver for solvation. -

Polarity (

): The chloromethyl group introduces a localized dipole moment, allowing for moderate interactions with polar aprotic solvents. -

Hydrogen Bonding (

): The molecule lacks any hydrogen bond donors and possesses extremely weak acceptors, resulting in a near-zero

Causality Insight: Solvents with high

HSP decision matrix for the solvation of 1,4-Dibromo-2-(chloromethyl)benzene.

Quantitative Solubility Data

The following table summarizes the solubility profile of 1,4-dibromo-2-(chloromethyl)benzene across various solvent classes. Data is synthesized from thermodynamic predictions and empirical process chemistry workflows.

| Solvent Class | Representative Solvent | Predicted Solubility (mg/mL) at 25°C | Solvation Mechanism & Process Notes |

| Halogenated | Dichloromethane (DCM) | > 500 | Strong dispersion matching ( |

| Aromatic | Toluene | > 300 | |

| Polar Aprotic | Tetrahydrofuran (THF) | > 200 | Dipole-dipole interactions align with the chloromethyl group. |

| Aliphatic Alcohol | Isopropanol (IPA) | 50 - 100 | Moderate. The H-bond network of IPA resists cavity formation; requires heating (50-60°C) for high-concentration dissolution. |

| Aliphatic Hydrocarbon | Cyclohexane | 20 - 50 | Poor at 25°C but high at reflux. Ideal for crystallization due to the steep temperature-solubility gradient. |

| Aqueous | Water | < 0.1 | Highly hydrophobic. Cannot overcome the entropic penalty of cavity formation in water. |

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, complete with analytical checkpoints.

Protocol A: Thermodynamic Solubility Determination (Isothermal Gravimetric Method)

This protocol is the gold standard for determining the exact solubility limit of the compound in a chosen organic solvent prior to scaling up a reaction.

-

Saturation Setup: Add an excess amount (e.g., 2.0 g) of 1,4-dibromo-2-(chloromethyl)benzene to 10 mL of the target solvent in a 20 mL sealed thermostatic glass vial.

-

Equilibration: Agitate the mixture using a rotary shaker at a constant temperature (25.0 ± 0.1 °C) for 48 hours. Causality: 48 hours ensures the dissolution kinetics have reached thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 5000 rpm for 15 minutes to force all undissolved particulate matter to the bottom.

-

Sampling: Using a pre-warmed glass syringe equipped with a 0.22 μm PTFE filter, extract exactly 2.0 mL of the clear supernatant.

-

Solvent Removal: Transfer the aliquot to a pre-weighed glass petri dish. Evaporate the solvent under a gentle stream of nitrogen gas.

-

Drying & Quantification: Place the dish in a vacuum oven at 40 °C until a constant weight is achieved. Calculate the solubility (mg/mL) by dividing the residual solid mass by the 2.0 mL aliquot volume.

Protocol B: Solvent-Dependent Nucleophilic Substitution (Cyanation)

1,4-Dibromo-2-(chloromethyl)benzene is frequently utilized in the synthesis of complex amines[2] and benzyl cyanides. The following protocol details a cyanation reaction utilizing isopropanol as the solvent, adapted from established industrial processes[3].

Causality of Solvent Choice: While DCM dissolves the substrate easily, it is incompatible with the ionic reagents (NaCN). Isopropanol is chosen because, upon heating, it dissolves both the organic substrate and the "naked" cyanide anion sufficiently to allow the

-

Substrate Dissolution: Dissolve 71.1 g (0.25 mol) of 1,4-dibromo-2-(chloromethyl)benzene in 500 mL of anhydrous isopropanol in a 1L round-bottom flask.

-

Reagent Addition: Add 11.8 g (0.23 mol) of sodium cyanide (NaCN) powder and 1.2 g (8 mmol) of sodium iodide (NaI). Causality: NaI acts as a nucleophilic catalyst, facilitating a Finkelstein-type in-situ halogen exchange to create a highly reactive iodomethyl intermediate.

-

Thermal Activation: Heat the reaction mixture to 60–62 °C under continuous mechanical stirring for 9 hours.

-

Analytical Checkpoint: Withdraw a 50 μL aliquot, quench in acetonitrile, and analyze via HPLC (UV at 254 nm). Ensure the conversion of the starting material is >94% before proceeding.

-

Filtration: Cool the mixture to room temperature. The byproduct, sodium chloride (NaCl), is insoluble in isopropanol and will precipitate. Filter the mixture under vacuum and wash the filter cake with 50 mL of warm methanol (45 °C).

-

Purification: Concentrate the filtrate via rotary evaporation. Recrystallize the resulting solid from cyclohexane to yield pure 2,5-dibromobenzyl cyanide.

Workflow for the solvent-dependent cyanation of 2,5-dibromobenzyl chloride.

Conclusion

The solubility of 1,4-dibromo-2-(chloromethyl)benzene is dictated by its heavy halogenation, which demands solvents with high dispersion (

References

-

Process for preparing benzyl cyanide being optionally substituted on benzene ring (Patent CZ301063B6) Source: Google Patents URL:[3]

-

Synthesis of amines (Patent EP0008532B1) Source: European Patent Office URL:[2]

-

The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

-

Hansen Solubility Parameters: A User's Handbook (2nd Edition) Source: CRC Press / ResearchGate URL:[Link][1]

Sources

Methodological & Application

Synthesis of 1,4-Dibromo-2-(chloromethyl)benzene from 2,5-dibromotoluene: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of 1,4-dibromo-2-(chloromethyl)benzene, a valuable building block in medicinal chemistry and materials science, from 2,5-dibromotoluene. The described protocol prioritizes a free-radical chlorination pathway using N-chlorosuccinimide (NCS), offering a selective and efficient method for benzylic chlorination.

The narrative explains the underlying chemical principles, provides a detailed step-by-step protocol, and outlines essential safety measures and analytical techniques for product verification.

Introduction

1,4-Dibromo-2-(chloromethyl)benzene serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of multiple reactive sites: two bromine atoms on the aromatic ring, which can participate in cross-coupling reactions, and a chloromethyl group, which is susceptible to nucleophilic substitution. This trifunctional nature makes it an attractive starting material for the construction of novel pharmaceutical agents and functional materials.

The synthesis from 2,5-dibromotoluene proceeds via a free-radical halogenation of the benzylic methyl group. This type of reaction is characteristic of alkanes and alkyl-substituted aromatic compounds when exposed to UV light or a radical initiator.[1] The use of N-chlorosuccinimide (NCS) as the chlorinating agent is advantageous as it provides a solid, easy-to-handle source of chlorine radicals and can lead to high selectivity for the desired benzylic position.[2]

Reaction Principle: Free-Radical Benzylic Chlorination

The core of this synthesis is a free-radical chain reaction initiated by the decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction proceeds through three key stages: initiation, propagation, and termination.[3]

-

Initiation: The radical initiator thermally decomposes to generate initial radicals. These radicals then abstract a chlorine atom from N-chlorosuccinimide (NCS) to produce a succinimidyl radical and a chlorine radical.[2]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,5-dibromotoluene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The newly formed benzylic radical then reacts with another molecule of NCS to yield the final product, 1,4-dibromo-2-(chloromethyl)benzene, and a succinimidyl radical, which continues the chain reaction.[2]

-

Termination: The chain reaction is concluded when two radical species combine.[2]

The selectivity of this reaction for the benzylic position over aromatic substitution is a key advantage, preventing the formation of undesired chlorinated aromatic byproducts.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 1,4-dibromo-2-(chloromethyl)benzene.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,5-Dibromotoluene | Reagent | Commercially Available |

| N-Chlorosuccinimide (NCS) | Reagent | Commercially Available |

| Benzoyl Peroxide (BPO) | Reagent, 75% (wetted with water) | Commercially Available |

| Carbon Tetrachloride (CCl4) | Anhydrous | Commercially Available |

| Sodium Bicarbonate (NaHCO3) | Saturated Aqueous Solution | Laboratory Prepared |

| Anhydrous Magnesium Sulfate (MgSO4) | Reagent | Commercially Available |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware and personal protective equipment (PPE)

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 1,4-dibromo-2-(chloromethyl)benzene.

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dibromotoluene (1.0 eq), N-chlorosuccinimide (1.1 eq), and anhydrous carbon tetrachloride (a suitable volume to ensure stirring).

-

Initiation: Add benzoyl peroxide (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 77 °C for CCl4) with vigorous stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a mixture of hexane and dichloromethane. Visualize the spots under a UV lamp. The disappearance of the starting material (2,5-dibromotoluene) indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold carbon tetrachloride.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with water.[4] This will neutralize any acidic byproducts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

Purification

The crude product can be purified by column chromatography on silica gel.[6]

-

Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 1,4-dibromo-2-(chloromethyl)benzene as a solid.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons and a singlet for the chloromethyl (-CH₂Cl) protons. |

| ¹³C NMR | The spectrum will display the expected number of signals for the carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1,4-dibromo-2-(chloromethyl)benzene (C₇H₅Br₂Cl).[7] |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage.[8] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Handle NCS in a well-ventilated fume hood to avoid inhaling dust or vapors.[9] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[8][11]

-

Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water to reduce its shock sensitivity. Avoid heating dry BPO.

-

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected human carcinogen and can cause liver and kidney damage. All manipulations involving CCl₄ must be performed in a certified chemical fume hood.

-

General Precautions: Always wear appropriate PPE.[10] Ensure adequate ventilation.[9] In case of accidental spills, follow established laboratory procedures for containment and cleanup.[9] Dispose of all chemical waste in accordance with local, regional, and national regulations.[9]

Mechanistic Insight

The selectivity of the free-radical chlorination at the benzylic position is governed by the stability of the radical intermediate. The benzylic radical formed by the abstraction of a hydrogen atom from the methyl group of 2,5-dibromotoluene is resonance-stabilized by the aromatic ring, making it significantly more stable than a primary, secondary, or tertiary alkyl radical.[3] This lower activation energy for the formation of the benzylic radical leads to its preferential formation and subsequent reaction with NCS to yield the desired product.[12]

Reaction Mechanism Diagram

Caption: Simplified mechanism of free-radical chlorination of 2,5-dibromotoluene.

Conclusion

The synthesis of 1,4-dibromo-2-(chloromethyl)benzene from 2,5-dibromotoluene via free-radical chlorination with N-chlorosuccinimide is a reliable and selective method. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can efficiently produce this valuable intermediate for further synthetic applications. Proper analytical characterization is crucial to ensure the purity and identity of the final product.

References

-

Loba Chemie. (2016, May 19). N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

-

East Harbour Group. (2023, March 20). N-CHLOROSUCCINIMIDE. [https://www.easth Harbour.com/]([Link] Harbour.com/)

-

Li, et al. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. [Link]

-

PrepChem.com. Preparation of 1,4-bis(dibromomethyl)benzene. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubChem. 1,4-Dibromo-2-chlorobenzene. [Link]

-

Journal of Applicable Chemistry. (2014). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

-

Reddit. (2018, November 26). In 2010, I apparently discovered a method of unusually selective free-radical chlorination.... [Link]

-

Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]

-

CNKI. Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

-

PubChemLite. 1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl). [Link]

-

SpectraBase. 1,4-Bis(chloromethyl)benzene. [Link]

-

ResearchGate. (2025, August 7). N-Chlorosuccinimide (NCS). [Link]

-

Organic Syntheses. p-BROMOTOLUENE. [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

-

Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction. [Link]

-

PubChem. 1,4-Dibromo-2,5-bis(bromomethyl)benzene. [Link]

-

Chad's Prep. (2018, September 14). 10.2 Free Radical Chlorination vs Bromination. YouTube. [Link]

-

Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

- Google Patents. Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. [Link]

-

Organic Syntheses. [1.1.1]Propellane. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Semantic Scholar. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

-

PubChem. 1,4-Dibromo-2-(1-chlorooctyl)benzene. [Link]

Sources

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 1,4-dibromo-2-(chloromethyl)benzene (C7H5Br2Cl) [pubchemlite.lcsb.uni.lu]

- 8. lobachemie.com [lobachemie.com]

- 9. eastharbourgroup.com [eastharbourgroup.com]

- 10. aksci.com [aksci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Advanced Synthetic Routes to 1,4-Dibromo-2-(chloromethyl)benzene Derivatives

Executive Summary

1,4-Dibromo-2-(chloromethyl)benzene (CAS: 642091-49-4), also referred to as 2,5-dibromobenzyl chloride, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and advanced materials science[1]. The strategic placement of a benzylic chloride alongside two aryl bromides offers orthogonal reactivity: the benzylic position is primed for nucleophilic aliphatic substitution (S_N2), while the aryl bromides serve as robust handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This application note details self-validating synthetic protocols, mechanistic rationales, and downstream derivatization strategies to ensure high-fidelity synthesis and scalable production.

Retrosynthetic Strategies & Route Selection

The synthesis of 1,4-dibromo-2-(chloromethyl)benzene typically relies on two primary pathways. The selection of the route dictates the impurity profile, atom economy, and overall scalability of the process.

-

Route A (Radical Halogenation): Direct benzylic chlorination of 1,4-dibromo-2-methylbenzene (2,5-dibromotoluene) using N-Chlorosuccinimide (NCS) and a radical initiator.

-

Route B (Alcohol Activation): Conversion of 2,5-dibromobenzoic acid to 2,5-dibromobenzyl alcohol via borane reduction, followed by direct chlorination using Thionyl Chloride (SOCl2).

Quantitative Route Comparison